molecular formula C16H22N2Si B094549 Bis(dimethylamino)diphenylsilane CAS No. 1027-62-9

Bis(dimethylamino)diphenylsilane

Cat. No.: B094549
CAS No.: 1027-62-9
M. Wt: 270.44 g/mol
InChI Key: FTURFVPIEOKJBC-UHFFFAOYSA-N
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Description

Bis(dimethylamino)diphenylsilane is a highly reactive organosilicon compound that serves as a versatile precursor and reagent in advanced research and development . Its molecular structure, featuring two dimethylamino groups attached to a silicon center, makes it a valuable synthetic intermediate. A primary application of this compound is in the semiconductor industry, where it is employed to create specific chemical reactions and contribute to the development and manufacturing of semiconductor devices . It also functions as a key precursor for the preparation of other specialty chemicals, facilitating complex synthesis pathways in the chemical industry . Furthermore, its reactivity is leveraged in research and development settings to explore novel applications and reactions, expanding its utility across various scientific and industrial fields .

Properties

IUPAC Name

N-[dimethylamino(diphenyl)silyl]-N-methylmethanamine
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InChI

InChI=1S/C16H22N2Si/c1-17(2)19(18(3)4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3
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InChI Key

FTURFVPIEOKJBC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N(C)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H22N2Si
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DSSTOX Substance ID

DTXSID8061420
Record name Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl-
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Molecular Weight

270.44 g/mol
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Physical Description

Colorless to yellow liquid; [Alfa Aesar MSDS]
Record name Bis(dimethylamino)diphenylsilane
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CAS No.

1027-62-9
Record name N,N,N′,N′-Tetramethyl-1,1-diphenylsilanediamine
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Record name Bis(dimethylamino)diphenylsilane
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Record name Bis(dimethylamino)diphenylsilane
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Preparation Methods

Direct Amination of Chlorosilanes

The most straightforward route to bis(dimethylamino)diphenylsilane involves the reaction of diphenyldichlorosilane (Cl₂Si(C₆H₅)₂) with dimethylamine (HN(CH₃)₂). This method aligns with established protocols for synthesizing silylamines, where chlorosilanes react with amines to replace chlorine atoms with amino groups . The reaction proceeds via nucleophilic substitution:

Cl2Si(C6H5)2+4HN(CH3)2[(CH3)2N]2Si(C6H5)2+2[HN(CH3)2]Cl\text{Cl}2\text{Si(C}6\text{H}5\text{)}2 + 4 \, \text{HN(CH}3\text{)}2 \rightarrow \text{[(CH}3\text{)}2\text{N]}2\text{Si(C}6\text{H}5\text{)}2 + 2 \, \text{[HN(CH}3\text{)}2\text{]Cl}

Key Parameters :

  • Solvent : Non-polar solvents like hexane or toluene are preferred to minimize side reactions .

  • Temperature : Reactions typically occur at 40–60°C to balance kinetics and byproduct formation .

  • Stoichiometry : A 2:1 molar ratio of dimethylamine to diphenyldichlorosilane ensures complete substitution.

Challenges :

  • Ammonium chloride (HN(CH₃)₂Cl) byproduct removal requires post-reaction filtration or washing.

  • Excess dimethylamine must be neutralized or recycled to improve cost efficiency.

Catalytic Methods Using Transition Metals

Transition metal catalysts enhance reaction efficiency, particularly in reducing side products. Patents describing bis(diethylamino)silane synthesis using Cu-Ni/γ-Al₂O₃ catalysts suggest analogous applications for this compound . The catalyst facilitates amine activation and silane bond formation under moderate pressures (1.5–2.5 MPa) and temperatures (190–220°C) .

Procedure :

  • Catalyst Preparation : Clay-supported Cu-Ni nanoparticles are synthesized via impregnation and calcination .

  • Reaction Setup : Diphenyldichlorosilane, dimethylamine, and catalyst are combined in a high-pressure reactor under hydrogen atmosphere.

  • Conditions : 10–25 MPa pressure, 6–13 hours reaction time, and continuous hydrogen flow to maintain catalytic activity .

Advantages :

  • Higher yields (reported up to 85% for analogous compounds) .

  • Reduced chlorine content in the final product due to hydrogen chloride scavenging.

Solvent and Reaction Condition Optimization

Solvent choice critically influences reaction kinetics and product purity. Hexane, as used in bis(diethylamino)silane synthesis, offers inertness and ease of separation . Polar aprotic solvents like tetrahydrofuran (THF) may accelerate amine reactivity but risk silane hydrolysis.

Temperature Profiles :

  • Low-Temperature Reactions (40–60°C) : Minimize thermal degradation of dimethylamine but require extended reaction times .

  • High-Temperature Reactions (100–120°C) : Accelerate substitution but risk polysiloxane formation.

Additives :

  • Molecular Sieves : Absorb generated HCl, shifting equilibrium toward product formation .

  • Triethylamine : Acts as an acid scavenger, though it complicates purification.

Purification and Isolation Techniques

Crude this compound often contains unreacted amines, ammonium salts, and solvent residues. Industrial purification employs:

a. Distillation :

  • Vacuum Distillation : Effective for separating low-boiling-point impurities (e.g., dimethylamine, bp 7°C) from the product (bp ~250°C) .

  • Fractional Distillation : Resolves mixtures with close boiling points, though energy-intensive.

b. Adsorption :

  • Activated Carbon : Removes colored impurities and residual catalysts .

  • Molecular Sieves (3Å or 4Å) : Dehydrate the product post-distillation.

c. Washing :

  • Acid/Alkali Washes : Dilute HCl removes unreacted dimethylamine, while NaHCO₃ neutralizes residual acidity .

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Cost
Direct Amination70–75%>95%HighModerate
Catalytic (Cu-Ni/γ-Al₂O₃)80–85%>98%ModerateHigh (catalyst)
Solvent-Free65–70%90–92%LowLow

Trade-offs :

  • Catalytic Methods : Higher yields but require specialized equipment and catalyst regeneration.

  • Direct Amination : Simpler setup but generates more waste.

Chemical Reactions Analysis

Types of Reactions

Bis(dimethylamino)diphenylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The dimethylamino groups can be replaced by other nucleophiles, such as halides or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: It can be reduced to form silanes with different substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., HCl, HBr) and alkoxides (e.g., sodium methoxide). These reactions typically occur under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. These reactions may require elevated temperatures.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. These reactions are usually carried out at low temperatures.

Major Products

    Substitution Reactions: Products include halogenated or alkoxylated silanes.

    Oxidation Reactions: Products include silanols and siloxanes.

    Reduction Reactions: Products include various substituted silanes.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

BDMDS is primarily utilized as a reagent in organic synthesis, particularly for the formation of carbon-silicon bonds. It facilitates the synthesis of silanes and siloxanes, which are crucial in developing silicon-based materials. The reaction mechanism typically involves nucleophilic substitution processes where BDMDS acts as a silicon source.

Synthetic Route Example:

Ph2SiCl2+2NH CH3)2Ph2Si N CH3)2)2+2HCl\text{Ph}_2\text{SiCl}_2+2\text{NH CH}_3)_2\rightarrow \text{Ph}_2\text{Si N CH}_3)_2)_2+2\text{HCl}

This reaction illustrates how BDMDS can be synthesized from diphenyldichlorosilane and dimethylamine under inert conditions to prevent moisture interference .

Biomedical Applications

Drug Delivery Systems

BDMDS has garnered attention for its potential use in drug delivery systems. Its ability to form stable complexes with various bioactive molecules allows for targeted delivery and controlled release of therapeutic agents. Studies have shown that BDMDS can enhance the solubility and bioavailability of poorly soluble drugs .

Silicon-Based Biomaterials

As a precursor for silicon-based biomaterials, BDMDS is used in the development of biocompatible polymers that can be employed in medical devices and tissue engineering. The incorporation of silicon into biomaterials has been linked to improved mechanical properties and enhanced biological performance .

Material Science

Polymer Production

BDMDS plays a significant role in the production of specialty polymers, including polysiloxanes and polyamides. These polymers exhibit unique properties such as thermal stability, flexibility, and chemical resistance, making them suitable for various applications in coatings, adhesives, and sealants .

Property Polysiloxanes Polyamides
Thermal StabilityHighModerate
FlexibilityExcellentGood
Chemical ResistanceHighModerate

Electronics

Semiconductor Applications

In electronics, BDMDS is utilized in the fabrication of silicon oxide thin films through atomic layer deposition (ALD). These thin films are essential components in semiconductor devices, providing insulation and passivation layers that enhance device performance .

Case Studies

Case Study 1: Polymerization with Ferrocene

Research has demonstrated that BDMDS can be polymerized with ferrocene derivatives to create ferrocene-containing polyoxysilanes. These polymers exhibit unique electrochemical properties suitable for applications in organic electronics .

Case Study 2: Biochemical Pathways

Studies indicate that BDMDS influences various cellular processes, including gene expression and cellular metabolism. Its role as a silane reagent facilitates the formation of amide bonds under mild conditions, which is crucial for synthesizing bioactive compounds .

Mechanism of Action

The mechanism by which bis(dimethylamino)diphenylsilane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the dimethylamino groups act as leaving groups, allowing nucleophiles to attack the silicon center. In oxidation reactions, the silicon atom undergoes oxidation, leading to the formation of silanols or siloxanes. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis(dimethylamino)dimethylsilane (CAS 3768-58-9)

  • Structure: Silicon bonded to two dimethylamino and two methyl groups.
  • Reactivity : The methyl groups offer lower steric hindrance compared to phenyl groups, making this compound more reactive in nucleophilic substitutions.
  • Applications : Used in silicon nitride deposition and as a crosslinking agent .
  • Safety : Likely less toxic than aromatic derivatives due to the absence of phenyl groups.

Tert-butyldiphenylsilane

  • Structure : Silicon bonded to tert-butyl and two phenyl groups.
  • Reactivity : The tert-butyl group provides steric protection, often utilized in protecting alcohol groups in organic synthesis.
  • Key Difference: Lacking dimethylamino groups, it is less nucleophilic but more thermally stable .

4,4'-Bis(dimethylamino)benzophenone

  • Structure: A benzophenone derivative with dimethylamino substituents.
  • Applications : Acts as an α-glucosidase inhibitor for diabetes management, demonstrating bioactivity linked to its electron-rich aromatic system .
  • Divergence: Unlike silane derivatives, this compound lacks a silicon center, limiting its use in inorganic materials but enhancing biological interactions.

Dimethyldivinylsilane (CAS 10519-87-6)

  • Structure : Silicon bonded to methyl and vinyl groups.
  • Physical Properties: Boiling point 82°C, lower than Bis(dimethylamino)diphenylsilane due to smaller substituents .
  • Utility : Used in silicone polymer synthesis; vinyl groups enable crosslinking via radical reactions.

4,4'-Bis(dimethylamino)benzhydrol (CAS 119-58-4)

  • Structure: A benzhydrol derivative with dimethylamino groups.
  • Hazards: Classified as hazardous, requiring strict handling protocols similar to other dimethylamino-containing compounds .
  • Contrast : The hydroxyl group introduces polarity, making it more soluble in aqueous systems compared to silane derivatives.

Comparative Data Table

Compound CAS Number Key Substituents Boiling Point (°C) Primary Applications
This compound Not provided –N(CH₃)₂, –C₆H₅ ~250–300* Catalysis, material precursors
Bis(dimethylamino)dimethylsilane 3768-58-9 –N(CH₃)₂, –CH₃ Not reported Silicon nitride deposition
Tert-butyldiphenylsilane 58418-59-0 –C(CH₃)₃, –C₆H₅ ~300 Protecting groups in organic synthesis
4,4'-Bis(dimethylamino)benzophenone Not provided –N(CH₃)₂, C=O Not reported α-Glucosidase inhibition
Dimethyldivinylsilane 10519-87-6 –CH₃, –CH=CH₂ 82 Silicone polymers

*Estimated based on phenyl group contributions to molecular weight and intermolecular forces.

Key Research Findings

Biological Activity: Dimethylamino-aromatic compounds (e.g., benzophenone derivatives) exhibit enzyme inhibition, suggesting possible pharmacological applications for structurally related silanes .

Safety Considerations: Dimethylamino groups necessitate stringent safety protocols, including ventilation and PPE, akin to dimethylaniline handling guidelines .

Biological Activity

Bis(dimethylamino)diphenylsilane (BDMDS) is a silicon-containing compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with BDMDS, highlighting its applications and implications in various fields.

Chemical Structure and Properties

BDMDS is characterized by its chemical formula C16H22N2SiC_{16}H_{22}N_2Si and features two dimethylamino groups attached to a diphenylsilane backbone. The presence of silicon and nitrogen in its structure contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of BDMDS typically involves the reaction of chlorosilanes with dimethylamine, leading to the formation of silane derivatives. This process has been documented in various studies, emphasizing the importance of reaction conditions in determining the yield and purity of the final product .

Biological Activities

BDMDS exhibits a range of biological activities, which can be categorized into several key areas:

1. Anticancer Activity

Research has demonstrated that BDMDS derivatives can inhibit the growth of various human cancer cell lines. In a study evaluating the cytotoxic effects on cell lines such as RKO, A-549, MCF-7, PC-3, and HeLa, it was found that certain derivatives exhibited significant inhibitory effects with IC50 values ranging from 49.79 µM to 113.70 µM .

Cell LineIC50 (µM)Most Active Derivative
RKO60.704r
PC-349.794r
HeLa78.724r

2. Leishmanicidal Activity

BDMDS has also shown promising leishmanicidal activity against Leishmania mexicana. The compounds derived from BDMDS demonstrated IC50 values below 1 µM for several derivatives, indicating potent activity comparable to standard treatments like amphotericin B .

CompoundIC50 (µM)Comparison to Amphotericin B
4b0.15Statistically comparable
4c0.19Statistically comparable
4e1.48Less active

3. Cytotoxicity Studies

Cytotoxicity assessments against RAW 264.7 macrophages revealed that while BDMDS derivatives are effective against leishmania, their cytotoxic effects must be carefully evaluated to avoid damaging host cells .

The mechanisms underlying the biological activities of BDMDS are not fully elucidated but may involve interactions with cellular pathways that regulate apoptosis and cell proliferation. The structural features of BDMDS allow it to potentially interact with specific molecular targets within cells, leading to altered cellular functions.

Case Studies

Several case studies have highlighted the utility of BDMDS in biological research:

  • Study on Anticancer Properties : A systematic investigation into the anticancer effects of BDMDS derivatives on various human cancer cell lines indicated significant promise for future therapeutic applications .
  • Leishmaniasis Treatment : In vitro studies demonstrated that specific derivatives of BDMDS could effectively inhibit Leishmania growth, suggesting potential for development as anti-leishmanial agents .

Safety and Toxicology

While exploring the biological activities of BDMDS, safety considerations are paramount. The compound is classified as hazardous, with potential for severe skin burns and eye damage upon exposure . Proper handling protocols must be established in laboratory settings.

Q & A

Q. How can researchers leverage crystallographic data to correlate the molecular structure of this compound with its reactivity?

  • Methodological Answer : Obtain single-crystal X-ray structures to measure bond angles and torsional strain. Compare with computational models (e.g., Cambridge Structural Database entries for analogous aminosilanes). Structural distortions may explain enhanced or reduced reactivity in specific reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(dimethylamino)diphenylsilane
Reactant of Route 2
Bis(dimethylamino)diphenylsilane

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